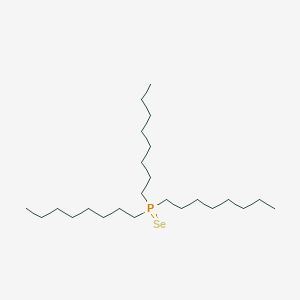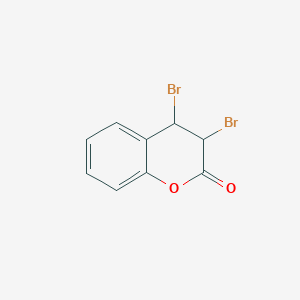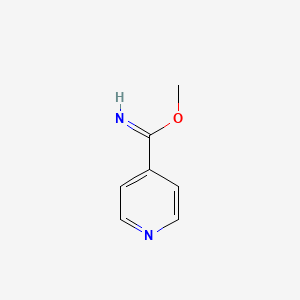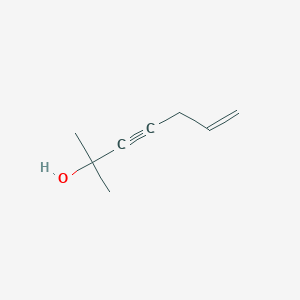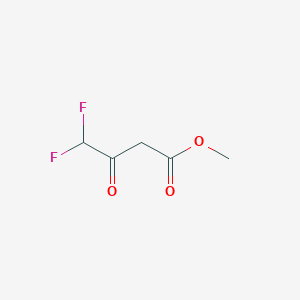
Methyl 4,4-difluoro-3-oxobutanoate
描述
Methyl 4,4-difluoro-3-oxobutanoate is an organic compound with the molecular formula C5H6F2O3. It is a difluorinated derivative of methyl acetoacetate and is known for its applications in various chemical syntheses. This compound is characterized by the presence of two fluorine atoms at the 4-position and a keto group at the 3-position of the butanoate chain.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluoro-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl 4,4-difluoro-3-oxobutanoate with methanol in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation .
Another method involves the use of methyl hydrazine and ethyl 4,4-difluoro-3-oxobutanoate. The mixture is heated to reflux in ethanol, and the pH is adjusted to 5 using concentrated hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through distillation or recrystallization .
化学反应分析
Types of Reactions
Methyl 4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces difluorinated carboxylic acids.
Reduction: Yields difluorinated alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4,4-difluoro-3-oxobutanoate has several applications in scientific research:
Medicine: It serves as a precursor for the synthesis of biologically active molecules that may have therapeutic applications.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methyl 4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets. The presence of the difluoromethyl group enhances its reactivity and biological activity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects .
相似化合物的比较
Similar Compounds
- Ethyl 4,4-difluoro-3-oxobutanoate
- Methyl 4,4-difluoro-3-oxopentanoate
- Methyl 4,4-difluoro-3-oxobutyrate
Uniqueness
Methyl 4,4-difluoro-3-oxobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4-position significantly influences its reactivity and stability compared to other similar compounds .
属性
IUPAC Name |
methyl 4,4-difluoro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c1-10-4(9)2-3(8)5(6)7/h5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTZSGZMMOMLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80525024 | |
| Record name | Methyl 4,4-difluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89129-66-8 | |
| Record name | Methyl 4,4-difluoro-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80525024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
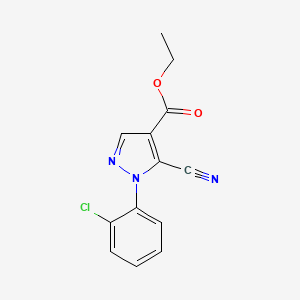
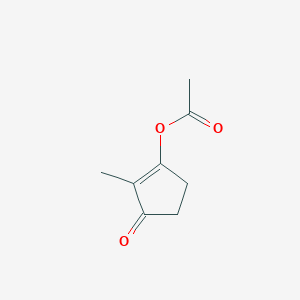

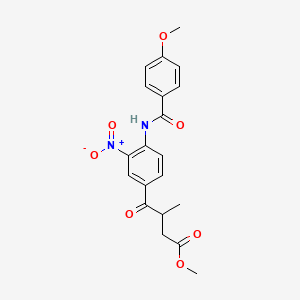
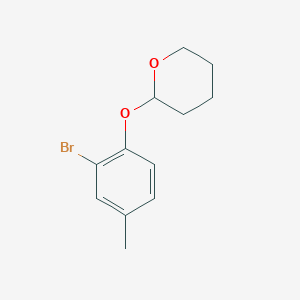

![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)
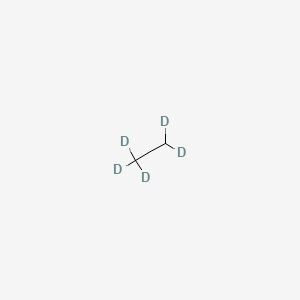
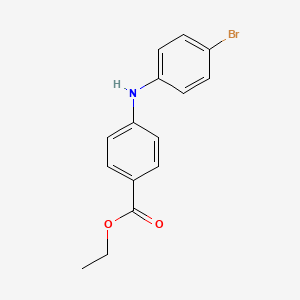
![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](/img/structure/B1601329.png)
